molecular formula C13H17D3O B1148080 beta - Ionone - d3 CAS No. 217482-81-0

beta - Ionone - d3

Cat. No.: B1148080
CAS No.: 217482-81-0
M. Wt: 195.32
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Description

Beta-ionone-d3 is a deuterated analog of beta-ionone, a naturally occurring C13 ketone derived from the oxidative cleavage of carotenoids such as β-carotene. Deuterated compounds like beta-ionone-d3 are critical in research for tracing metabolic pathways, quantifying bioavailability, and analyzing isotopic effects in chemical reactions. Beta-ionone itself is a key aroma compound in plants, contributing to floral and fruity scents in essential oils, fruits (e.g., raspberries, tomatoes), and flowers (e.g., orchids) . Its deuterated form retains the core structure—a cyclohexenyl ring fused to a ketone group—but replaces three hydrogen atoms with deuterium, enhancing stability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies .

Beta-ionone-d3 is synthesized via acid-catalyzed cyclization of deuterated precursors, similar to the industrial production of beta-ionone, which achieves ~92% purity through sulfuric acid-mediated processes .

Properties

CAS No.

217482-81-0

Molecular Formula

C13H17D3O

Molecular Weight

195.32

Purity

99.00%

Synonyms

beta - Ionone - d3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-ionone-d3 can be synthesized through the deuteration of beta-ionone. The process involves the selective replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of beta-ionone in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of beta-ionone-d3 involves the large-scale deuteration of beta-ionone. The process is similar to the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .

Mechanism of Action

The mechanism of action of beta-ionone-d3 involves its interaction with various molecular targets and pathways. In cancer research, beta-ionone-d3 has been shown to inhibit cell invasion, migration, and adhesion by regulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs). It also affects the focal adhesion kinase (FAK) and Rho GTPase signaling pathways, which are crucial for cell movement and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-ionone-d3 shares structural and functional similarities with several terpenoids and ionone derivatives. Below is a detailed comparison with key analogs:

Alpha-Ionone

  • Structural Differences: Alpha-ionone has a methyl group adjacent to the ketone, whereas beta-ionone-d3 (and beta-ionone) positions the methyl group on the opposite side of the cyclohexenyl ring .
  • Odor Profile: Alpha-ionone exhibits a more floral, violet-like aroma compared to beta-ionone’s woody, fruity notes. Beta-ionone-d3 is odorless due to deuterium substitution but retains the parent compound’s chemical reactivity .
  • Applications: Alpha-ionone is less prevalent in fragrance formulations due to its higher odor threshold (0.007 ppm vs. beta-ionone’s 0.0006 ppm) . Beta-ionone-d3 is used exclusively in research, unlike alpha-ionone, which is applied in perfumery and flavor enhancement .

Beta-Methylionone

  • Synthesis: Beta-methylionone is synthesized via microbial transformation (e.g., using Aspergillus niger), introducing a methyl group to the ionone backbone. Beta-ionone-d3, in contrast, is chemically deuterated .

Geranylacetone and Pseudoionone

  • Role in Biosynthesis: Geranylacetone, a linear C13 ketone, and pseudoionone, a beta-ionone precursor, are intermediates in carotenoid degradation. Beta-ionone-d3 bypasses these steps in synthetic pathways .
  • Flavor Contribution: Geranylacetone contributes fatty, fruity notes, while beta-ionone-d3 is metabolically inert. Pseudoionone’s cyclization yields beta-ionone, a process mimicked in deuterated analog synthesis .

Retinoids (Vitamin A Derivatives)

  • Structural Overlap: Retinoids share the beta-ionone ring but include a polyene chain critical for vision and cell differentiation. Beta-ionone-d3 lacks this chain, limiting its biological overlap .
  • Function: Retinoids regulate gene expression, whereas beta-ionone-d3 is used to study the parent compound’s pharmacokinetics, such as urinary metabolites like 3-oxo-beta-ionol and dihydro-3-oxo-beta-ionol .

Data Tables

Table 1: Key Properties of Beta-Ionone-d3 and Analogs

Compound Molecular Formula Odor Threshold (ppm) Key Applications Bioactivity (IC50)
Beta-ionone-d3 C13H17D3O N/A Metabolic tracing N/A
Beta-ionone C13H20O 0.0006 Fragrances, anticancer 42–104 µM (cancer cells)
Alpha-ionone C13H20O 0.007 Perfumery Limited data
Beta-methylionone C14H22O 0.0012 Aroma synthesis Not studied
Geranylacetone C13H22O 0.0003 Food flavoring N/A

Table 2: Metabolic Products of Beta-Ionone (Identified via Deuterated Studies)

Metabolite Function Detection Method Reference
3-Oxo-beta-ionone Oxidation product GC-MS, NMR
Dihydro-3-oxo-beta-ionol Reduced ketone intermediate HPLC-MS
3-Hydroxy-beta-ionol Glucuronidated excretion product Fluorescence assays

Q & A

Q. What are the key structural characteristics of β-Ionone-d3 that influence its stability in experimental conditions?

β-Ionone-d3 features a deuterated trimethylcyclohexenyl group and a ketone moiety, which confer distinct stability under thermal and oxidative conditions. Stability can be assessed via thermogravimetric analysis (TGA), revealing decomposition patterns between 210–320°C . The deuterated form enhances isotopic tracing in metabolic studies, requiring careful handling to avoid proton exchange in aqueous environments .

Q. How is β-Ionone-d3 synthesized, and what catalysts are commonly employed?

The synthesis involves aldol condensation of deuterated citral with acetone, using calcium oxide (CaO) as a heterogeneous catalyst. This method minimizes side reactions and ensures high regioselectivity for the β-isomer. Post-synthesis purification via fractional distillation or chromatography is critical to isolate β-Ionone-d3 from α-isomer byproducts .

Q. Which analytical techniques are recommended for verifying the purity of β-Ionone-d3 in synthetic chemistry?

Gas chromatography (GC) with flame ionization detection (FID) is standard for purity assessment, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups. Mass spectrometry (MS) with isotopic resolution distinguishes deuterated forms from non-deuterated analogs. Cross-validation with nuclear magnetic resonance (NMR) ensures structural integrity .

Q. How do α- and β-Ionone-d3 isomers differ in olfactory properties and research applications?

α-Ionone-d3 exhibits woody nuances, whereas β-Ionone-d3 has sweeter, fruity notes due to differences in cyclohexenyl ring conformation. These isomers are used in fragrance stability studies and receptor-binding assays to explore structure-odor relationships. β-Ionone-d3 is preferred in metabolic tracing due to its slower degradation kinetics .

Advanced Research Questions

Q. How does encapsulation with hydroxypropyl-β-cyclodextrin (HP-β-CD) enhance β-Ionone-d3's thermal stability and release kinetics?

Encapsulation via co-precipitation forms inclusion complexes, delaying thermal degradation (TGA shows major release at 240°C vs. 210°C for free β-Ionone-d3). FTIR confirms host-guest interactions without structural distortion. Controlled-release profiles are quantified using high-performance liquid chromatography (HPLC), showing 80% retention after 24 hours in aqueous media .

Q. What methodological considerations are critical for studying β-Ionone-d3's vapor-liquid equilibrium (VLE) in multicomponent systems?

Static headspace GC with Redlich-Kister and van Ness models accounts for non-ideal behavior in mixtures (e.g., with citral or α-ionone). Activity coefficients (γ) are calculated to resolve deviations (<0.006 AAD in vapor composition). Isothermal conditions (25–100°C) and inert gas purging minimize oxidative degradation during VLE trials .

Q. How can microbial bioconversion pathways (e.g., Aspergillus niger) modify β-Ionone-d3 for pharmaceutical applications?

A. niger oxidizes β-Ionone-d3 to hydroxylated derivatives (e.g., 3-hydroxy-β-Ionone-d3), identified via LC-MS and NMR. Fermentation time courses (0–72 hrs) track metabolite progression, with pH and aeration optimized for yield. Stereochemical outcomes are resolved using chiral chromatography .

Q. What statistical methods address contradictions in β-Ionone-d3 isomerization data across studies?

Multivariate analysis (e.g., PCA) identifies confounding variables like solvent polarity or catalyst residues. Replicate experiments with deuterium kinetic isotope effects (KIE) quantify isomerization rates. Meta-analyses of published datasets require normalization to reaction temperature and pressure to resolve discrepancies .

Q. How are synthetic retinoids with β-Ionone-d3-derived heads optimized for receptor specificity in pharmacological studies?

Retinoid analogs are designed by modifying the β-ionone ring (e.g., fluorination) and isoprenoid chain length. Binding assays (SPR, ITC) correlate structural changes with retinoid X receptor (RXR) affinity. In vivo pharmacokinetics are modeled using deuterated tracers to assess metabolic half-life and tissue distribution .

Methodological Guidelines

  • Experimental Reproducibility : Document catalyst batch, deuterium enrichment levels, and chromatographic conditions to enable replication .
  • Data Validation : Use isotopic controls (non-deuterated β-Ionone) in GC-MS to confirm deuterium retention during analysis .
  • Ethical Compliance : Adhere to OECD guidelines for microbial bioconversion studies, including waste disposal protocols for deuterated organics .

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